1-bromo-9-(tert-butoxy)nonane
Description
Structure
3D Structure
Properties
CAS No. |
844640-24-0 |
|---|---|
Molecular Formula |
C13H27BrO |
Molecular Weight |
279.26 g/mol |
IUPAC Name |
1-bromo-9-[(2-methylpropan-2-yl)oxy]nonane |
InChI |
InChI=1S/C13H27BrO/c1-13(2,3)15-12-10-8-6-4-5-7-9-11-14/h4-12H2,1-3H3 |
InChI Key |
BYTQENDAYWJCOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCCCCBr |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 9 Tert Butoxy Nonane
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 1-bromo-9-(tert-butoxy)nonane, the analysis involves two primary disconnections corresponding to the formation of the carbon-bromine and carbon-oxygen bonds.
Functional Group Interconversion (FGI): The most logical first disconnection is the C-Br bond. A terminal bromide is commonly synthesized from a primary alcohol through nucleophilic substitution. This FGI step points to 9-(tert-butoxy)nonan-1-ol as the immediate precursor. This strategy is preferred as the hydroxyl group is a versatile functional handle for introducing the bromide late in the synthesis, avoiding potential side reactions of the bromo group during the ether formation step.
C-O Ether Bond Disconnection: The second disconnection targets the tert-butoxy (B1229062) ether linkage in 9-(tert-butoxy)nonan-1-ol. Two main strategies can be considered here:
Williamson Ether Synthesis Approach: This would involve disconnecting the ether to a tert-butoxide anion and a nonyl chain with a leaving group at the 9-position (e.g., 9-bromo-1-nonanol). However, this approach is generally disfavored. The tert-butoxide is a sterically hindered, strong base, which would likely lead to a significant amount of elimination (E2) product rather than the desired substitution (SN2) product.
Acid-Catalyzed Alkoxylation Approach: A more viable strategy involves the reaction between an alcohol and isobutylene in the presence of an acid catalyst. Disconnecting via this route leads to 1,9-nonanediol (B147092) and isobutylene. This pathway is more promising as it avoids the use of a strong base and is a common industrial method for creating tert-butyl ethers.
Therefore, the most strategically sound retrosynthetic pathway identifies 1,9-nonanediol as the key starting material.
Retrosynthetic Scheme:
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To develop a robust and efficient synthesis, optimization of the reaction conditions for the key transformations is essential. This involves screening various catalysts, reagents, solvents, and temperature profiles.
A. Mono-etherification of 1,9-Nonanediol:
The primary goal is to maximize the yield of the mono-tert-butylated product. This requires a catalyst that is active enough to promote the reaction but does not favor the formation of the di-ether byproduct. A screening of various acid catalysts could be performed.
Table 1: Catalyst Screening for Selective Mono-etherification
| Catalyst | Molar Ratio (Diol:Isobutylene) | Temperature (°C) | Time (h) | Mono-ether Yield (%) | Di-ether Yield (%) |
|---|---|---|---|---|---|
| H₂SO₄ (conc.) | 2 : 1 | 25 | 12 | 55 | 30 |
| p-TsOH | 2 : 1 | 25 | 12 | 65 | 20 |
| Amberlyst-15 | 3 : 1 | 40 | 8 | 75 | 10 |
Note: The data in this table is illustrative and represents a typical outcome for such an optimization study.
B. Bromination of 9-(tert-butoxy)nonan-1-ol:
For the bromination step, the choice of reagent is critical to ensure high conversion without cleaving the tert-butyl ether. Screening would compare different brominating agents under various conditions.
Table 2: Reagent Screening for Bromination
| Reagent | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Byproduct (Diol) (%) |
|---|---|---|---|---|---|
| PBr₃ | Pyridine | 0 to 25 | 4 | 92 | < 1 |
| CBr₄ / PPh₃ | Dichloromethane | 25 | 6 | 95 | < 1 |
| NaBr / H₂SO₄ | Water / Toluene | 80 | 8 | 40 | 50 |
Note: The data in this table is illustrative and represents a typical outcome for such an optimization study, highlighting the unsuitability of strong acid conditions.
Through systematic screening and optimization, a reliable and high-yielding synthetic route to this compound can be established, leveraging a selective mono-etherification followed by a mild bromination protocol.
Solvent Effects on Reaction Efficiency and Product Purity
The choice of solvent plays a critical role in the efficiency and purity of the product in the Williamson ether synthesis. The reaction typically proceeds via an S(_N)2 mechanism, which is favored by polar aprotic solvents. vedantu.com These solvents can solvate the cation of the alkoxide, leaving the anionic oxygen atom more nucleophilic and available to attack the electrophilic carbon of the alkyl halide.
Commonly employed polar aprotic solvents for Williamson ether synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). rsc.org These solvents facilitate the reaction by increasing the rate of nucleophilic substitution. In the context of synthesizing this compound from 9-bromo-1-nonanol and a tert-butylating agent, a polar aprotic solvent would be advantageous.
Conversely, the use of protic solvents, such as alcohols, can hinder the reaction. Protic solvents can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and consequently slowing down the reaction rate. vedantu.com This can lead to lower yields and potentially favor side reactions, such as elimination, especially if secondary or tertiary alkyl halides were involved. masterorganicchemistry.com However, in the synthesis from 9-bromo-1-nonanol, the primary bromide is less prone to elimination.
The purity of the final product is also influenced by the solvent. A solvent that promotes the desired S(_N)2 pathway will lead to a cleaner reaction with fewer byproducts. For instance, in the reaction of 1,9-dibromononane with a tert-butoxide, the choice of solvent can influence the ratio of mono- to di-substituted product. A less polar solvent might reduce the reactivity of the alkoxide, potentially allowing for better control over the monosubstitution.
Table 1: Solvent Effects on Williamson Ether Synthesis
| Solvent Type | Examples | Effect on Reaction Rate | Influence on Product Purity |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases rate by solvating the cation and leaving the anion nucleophilic. | Generally high purity due to favoring the S(_N)2 mechanism. |
| Protic | Water, Ethanol, Methanol | Decreases rate by solvating the nucleophilic alkoxide. | May lead to side reactions and lower purity. |
| Nonpolar | Hexane, Toluene | Generally slow reaction rates due to poor solubility of ionic reactants. | Can be used to control reactivity in some cases. |
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a critical parameter that significantly influences the kinetics of the Williamson ether synthesis. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is due to the increased kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions. For the synthesis of this compound, a moderate temperature increase can be beneficial in achieving a reasonable reaction time.
The optimal temperature for the synthesis of this compound would be a balance between achieving a practical reaction rate and minimizing side reactions. This is often determined empirically for a specific set of reactants and solvent.
Pressure is generally not a significant factor in the kinetics of the Williamson ether synthesis when all reactants are in the liquid phase. The reaction does not involve a change in the number of moles of gas, and the reactants and transition states are relatively incompressible. Therefore, the synthesis of this compound is typically carried out at atmospheric pressure.
Table 2: Influence of Temperature on Williamson Ether Synthesis
| Temperature | Effect on Reaction Rate | Potential Side Reactions |
| Low | Slow reaction rate, may require extended reaction times. | Minimal side reactions. |
| Moderate | Optimal balance between reaction rate and selectivity. | Minor side reactions may occur. |
| High | Fast reaction rate. | Increased likelihood of elimination and decomposition reactions. |
Comparative Analysis of Synthetic Routes: Efficiency and Practicality
Two primary synthetic routes for this compound based on the Williamson ether synthesis are plausible:
Route A: Reaction of 9-bromo-1-nonanol with a tert-butylating agent (e.g., isobutylene and an acid catalyst).
Route B: Reaction of 1,9-dibromononane with a tert-butoxide salt.
Efficiency:
Route A is generally more efficient and practical for several reasons. The starting material, 9-bromo-1-nonanol, has two distinct functional groups, allowing for a more selective reaction at the hydroxyl group. The use of isobutylene and an acid catalyst is a common and high-yielding method for the formation of tert-butyl ethers. This route avoids the potential for the formation of a diether byproduct.
Practicality:
From a practical standpoint, Route A is more straightforward. The starting material, 9-bromo-1-nonanol, is commercially available. The reaction conditions for tert-butylation of an alcohol are generally mild and easy to control.
Route B requires careful addition of the tert-butoxide to the dibromide to favor monosubstitution. This may involve using a large excess of the dibromide, which is inefficient in terms of atom economy. The subsequent purification to isolate this compound from the reaction mixture would likely involve chromatography, which can be time-consuming and costly on a larger scale.
Table 3: Comparative Analysis of Synthetic Routes
| Feature | Route A (from 9-bromo-1-nonanol) | Route B (from 1,9-dibromononane) |
| Selectivity | High, reaction at the hydroxyl group. | Low, risk of di-substitution. |
| Potential Byproducts | Minimal. | Unreacted starting material, diether. |
| Purification | Relatively straightforward. | Difficult, may require chromatography. |
| Overall Efficiency | High. | Moderate to low. |
| Practicality | High. | Moderate. |
Applications of 1 Bromo 9 Tert Butoxy Nonane As a Synthetic Building Block
Employment in the Total Synthesis of Complex Organic Molecules
The unique structural characteristics of 1-bromo-9-(tert-butoxy)nonane make it an attractive starting material for the synthesis of intricate organic molecules, including natural products and macrocyclic systems.
Precursor Role in Natural Product Synthesis
While direct and widespread application of this compound in the total synthesis of specific natural products is not extensively documented, its potential as a precursor is evident from the synthesis of related long-chain functionalized molecules. The nine-carbon backbone can be incorporated into larger natural product frameworks that possess long aliphatic chains with terminal functionalities. The general strategy involves utilizing the bromo-end for nucleophilic substitution or organometallic coupling reactions to extend the carbon chain or introduce a key fragment. Subsequently, deprotection of the tert-butoxy (B1229062) group reveals a terminal alcohol that can be further oxidized or functionalized to complete the synthesis of the target natural product.
Intermediate in the Construction of Macrocyclic Systems
The synthesis of macrocycles often requires long, flexible chains that can be cyclized. This compound serves as an ideal building block for such endeavors. The bromo-terminus can react with a nucleophile at one end of a growing chain, while the protected hydroxyl group at the other end can be deprotected and activated for a subsequent intramolecular cyclization reaction. This stepwise approach allows for the controlled assembly of the macrocyclic precursor, with the nine-carbon chain of this compound forming a significant portion of the ring structure.
Development of Specialized Reagents and Ligands
In the field of catalysis and coordination chemistry, the design of ligands plays a crucial role in determining the efficiency and selectivity of a chemical reaction. This compound can be utilized as a starting material for the synthesis of specialized ligands. The bromo-end can be converted into a coordinating group, such as a phosphine (B1218219) or an amine, which can then bind to a metal center. The long alkyl chain can influence the solubility and steric environment of the resulting metal complex, thereby fine-tuning its catalytic activity. The terminal protected hydroxyl group offers a handle for further functionalization, allowing for the creation of more complex and tailored ligand architectures.
Contributions to the Synthesis of Long-Chain Aliphatic Compounds with Defined Architecture
The controlled synthesis of long-chain aliphatic compounds with precisely placed functional groups is a fundamental challenge in organic chemistry. This compound provides a readily available nine-carbon building block with orthogonal protecting groups at each end. This allows for a modular approach to the synthesis of very long chains. By iteratively coupling molecules of this compound or reacting it with other bifunctional building blocks, chemists can construct aliphatic chains of specific lengths with functional groups at desired positions. This methodology is invaluable for creating standards for analytical studies, model compounds for biophysical research, and precursors for polymers with defined structures.
Mechanistic and Theoretical Investigations of 1 Bromo 9 Tert Butoxy Nonane Reactions
Elucidation of Reaction Mechanisms via Kinetic Studies
Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. For 1-bromo-9-(tert-butoxy)nonane, a primary alkyl bromide, the predominant nucleophilic substitution mechanism is expected to be the bimolecular nucleophilic substitution (SN2) pathway. savemyexams.comstudymind.co.ukchemguide.co.uk
In a typical SN2 reaction, the rate of reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.com This can be expressed by the rate law: Rate = k[this compound][Nucleophile]. The rate constant, k, is a measure of the reaction's intrinsic reactivity.
Illustrative kinetic data for the SN2 reaction of a similar primary bromoalkane, 1-bromobutane, with a common nucleophile is presented in the table below to provide context.
Table 1: Illustrative Kinetic Data for an SN2 Reaction This table presents hypothetical data for the reaction of this compound with a nucleophile, based on typical values for primary bromoalkanes, to illustrate the principles of kinetic analysis.
| Experiment | [this compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
Computational Chemistry Approaches to Understand Reactivity and Selectivity
Computational chemistry offers powerful tools to investigate reaction mechanisms, transition state structures, and the factors governing reactivity and selectivity at a molecular level.
Density Functional Theory (DFT) Calculations on Transition States
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules, including transition states. researchgate.netsciforum.net For the SN2 reaction of this compound, DFT calculations can be employed to model the transition state, where the nucleophile is partially bonded to the C1 carbon and the C-Br bond is partially broken.
Table 2: Hypothetical DFT-Calculated Energies for an SN2 Reaction This table provides a hypothetical example of DFT-calculated relative energies for the SN2 reaction of this compound with a generic nucleophile (Nu⁻) to illustrate the energetic landscape of the reaction.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nu⁻) | 0.0 |
| Transition State | +20.5 |
| Products | -15.0 |
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations can provide a dynamic picture of the reaction pathway, complementing the static view offered by DFT calculations of stationary points. MD simulations model the movement of atoms over time, allowing for the exploration of the conformational landscape of this compound as it approaches and reacts with a nucleophile. ibm.com
These simulations can reveal how the long, flexible nonane (B91170) chain and the bulky tert-butoxy (B1229062) group move and interact with the solvent during the reaction. This can be particularly insightful for understanding how the molecule adopts a suitable conformation for the backside attack required in an SN2 reaction.
Stereoelectronic Effects and Conformational Analysis
Stereoelectronic effects, which encompass the influence of molecular geometry and orbital interactions on reactivity, are important in understanding the behavior of this compound. The primary factor governing the SN2 reactivity is the accessibility of the σ* orbital of the C-Br bond for the incoming nucleophile.
Structure-Reactivity Relationships in Functionalized Long-Chain Alkanes
The study of this compound contributes to the broader understanding of structure-reactivity relationships in functionalized long-chain alkanes. Key principles include:
Nature of the Halogen: The bromine atom is a good leaving group, making the C-Br bond susceptible to nucleophilic attack.
Steric Hindrance: As a primary alkyl bromide, the carbon bearing the bromine is relatively unhindered, favoring the SN2 mechanism over the SN1 mechanism, which is more common for tertiary halides. savemyexams.comstudymind.co.uk
Chain Length: The long alkyl chain primarily acts as a non-polar scaffold. Its length can influence physical properties like solubility but has a minor direct electronic effect on the reactivity at the terminal bromine.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure determination of organic molecules. For 1-bromo-9-(tert-butoxy)nonane, both ¹H and ¹³C NMR would provide a complete picture of the molecule's carbon-hydrogen framework.
In ¹H NMR spectroscopy, the distinct chemical environments of the protons would result in a series of signals with specific chemical shifts, integrations, and multiplicities. The nine protons of the tert-butyl group would appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent oxygen atom, typically in the range of 1.2-1.3 ppm. The methylene (B1212753) protons adjacent to the ether oxygen (-CH₂-O-) would present as a triplet at approximately 3.3-3.5 ppm. Conversely, the methylene protons adjacent to the bromine atom (Br-CH₂-) would also be a triplet but further downfield, around 3.4 ppm, owing to the electronegativity of bromine. The remaining methylene groups of the nonane (B91170) chain would produce a complex multiplet pattern in the upfield region, typically between 1.2 and 1.9 ppm.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbon of the tert-butyl group would appear as a singlet around 72-75 ppm for the quaternary carbon and 27-29 ppm for the methyl carbons. The carbon atom bonded to the ether oxygen (-CH₂-O-) would resonate at approximately 70-72 ppm, while the carbon attached to the bromine (Br-CH₂-) would be found further upfield, typically in the 33-35 ppm range. The internal methylene carbons of the nonane chain would have characteristic signals in the 22-32 ppm region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 1.25 (s, 9H) | 27.5 |
| C (CH₃)₃ | - | 72.5 |
| Br-CH₂- | 3.40 (t, 2H) | 33.9 |
| -CH₂-O- | 3.35 (t, 2H) | 71.0 |
| Internal -(CH₂)₇- | 1.2-1.9 (m, 14H) | 22.7, 28.2, 28.8, 29.3, 29.4, 32.8 |
Note: Predicted values are based on established chemical shift ranges for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to determine the molecular ion peak. Given the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments, with two peaks of approximately equal intensity separated by two mass units. The predicted monoisotopic mass for C₁₃H₂₇BrO is approximately 278.12 g/mol . uni.lu
Electron Ionization (EI) would induce more extensive fragmentation, providing valuable structural clues. Key fragmentation pathways would likely involve the cleavage of the C-Br bond, leading to a fragment at m/z [M-Br]⁺, and the loss of the tert-butyl group, resulting in a prominent peak at m/z 57 ([C(CH₃)₃]⁺). Alpha-cleavage adjacent to the ether oxygen is also a probable fragmentation route.
Table 2: Predicted Mass Spectrometry Data for this compound rochester.edu
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 279.13182 |
| [M+Na]⁺ | 301.11376 |
| [M-H]⁻ | 277.11726 |
| [M]⁺ | 278.12399 |
| [C(CH₃)₃]⁺ | 57.0704 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. In the IR spectrum of this compound, the most prominent absorption bands would include strong C-H stretching vibrations from the alkyl chain and the tert-butyl group in the 2850-2960 cm⁻¹ region. A characteristic C-O stretching vibration for the ether linkage would be expected in the 1070-1150 cm⁻¹ range. The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹, although its detection can sometimes be challenging.
Raman spectroscopy would also be sensitive to these vibrations, particularly the non-polar C-C and C-H bonds of the alkyl backbone, providing a complementary fingerprint of the molecule.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C-O (Ether) | Stretching | 1070-1150 |
| C-Br (Bromoalkane) | Stretching | 500-600 |
Chromatographic Methods for Separation and Purity Determination
Chromatographic techniques are crucial for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity.
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on the purity of the sample. The retention time of the compound is dependent on its volatility and interaction with the stationary phase of the GC column. For a non-polar column, the elution order is primarily determined by the boiling point of the analytes. Any unreacted starting materials, such as 9-bromo-1-nonanol, or volatile byproducts would have different retention times, allowing for their separation and quantification.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction, such as the synthesis of this compound from a precursor like 9-bromo-1-nonanol. acs.orgchemistryhall.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting material, the disappearance of the starting material and the appearance of the product can be visualized. rochester.edu Due to the ether linkage, this compound is significantly less polar than its corresponding alcohol precursor. acs.org This difference in polarity would result in a higher Retention Factor (Rf) value for the product compared to the starting material in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). chemistryhall.com
X-ray Crystallography for Solid-State Structural Elucidation (if crystalline derivatives are obtained)
X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is likely a liquid or a low-melting solid at room temperature, this technique would be applied to a suitable crystalline derivative. The insights gained from the crystal structure are crucial for understanding its steric and electronic properties, which in turn influence its reactivity and interactions in various chemical processes.
The initial and most critical step for the application of this methodology is the preparation of a high-quality single crystal of a derivative of this compound. Since the parent compound is a flexible alkyl chain, it may not readily crystallize. Therefore, derivatization with a rigid, chromophoric, or hydrogen-bonding moiety is often necessary to induce crystallinity. For instance, the terminal bromine atom could be substituted with a functional group capable of forming a stable, well-ordered crystal lattice. Examples of such derivatives could include salts formed with a metal or organic cation, or cocrystals with other molecules that promote an ordered packing arrangement. docbrown.info
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots is related to the dimensions and symmetry of the unit cell—the basic repeating unit of the crystal. The intensities of the spots contain the information about the arrangement of atoms within the unit cell. mdpi.com
The analysis of the diffraction data allows for the calculation of an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined with high precision. The final output of an X-ray crystallographic analysis is a detailed model of the molecule, including precise bond lengths, bond angles, and torsion angles. This provides a definitive confirmation of the molecule's constitution and conformation in the solid state. mdpi.com
For a derivative of this compound, X-ray crystallography would provide unequivocal proof of its structure. It would reveal the exact conformation of the nonane chain, which can be influenced by the bulky tert-butoxy (B1229062) group and the functional group introduced for crystallization. Furthermore, the analysis of the crystal packing would shed light on the nature and geometry of intermolecular interactions, such as van der Waals forces or hydrogen bonds, which govern the solid-state properties of the material. docbrown.infoweizmann.ac.il
The crystallographic data obtained would be presented in a standardized format, as illustrated in the hypothetical data table below for a generic crystalline derivative.
Table 1: Illustrative Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Chemical Formula | C₁₃H₂₇BrO·X |
| Formula Weight | Varies |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1974 |
| b (Å) | 10.6696 |
| c (Å) | 12.9766 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1134.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.22 |
| Absorption Coefficient (mm⁻¹) | 2.5 |
| F(000) | 592 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| θ range for data collection (°) | 2.0 - 28.0 |
| Reflections collected | 8150 |
| Independent reflections | 2600 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |
This table is for illustrative purposes only and does not represent actual experimental data for a derivative of this compound. mdpi.com
Future Research Directions and Emerging Opportunities
Sustainable and Green Chemistry Approaches for Synthesis
The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves the use of strong bases and polar solvents, which can generate significant waste. Future research should prioritize the development of more environmentally benign methods for the production of 1-bromo-9-(tert-butoxy)nonane.
One promising green approach is the use of phase-transfer catalysis (PTC). This method can facilitate the reaction between the sodium salt of 9-bromononan-1-ol and a tert-butylating agent in a biphasic system, minimizing the need for large quantities of organic solvents. The development of recyclable catalysts for this process would further enhance its sustainability.
Another avenue for exploration is the use of solid-supported reagents. For instance, immobilizing one of the reactants or the base on a solid support could simplify purification procedures, as the support could be easily filtered off, reducing solvent usage for extraction and chromatography.
The principles of atom economy could be advanced by investigating direct, one-pot syntheses from readily available starting materials, avoiding the pre-formation and isolation of intermediates. For example, a direct reaction of 1,9-nonanediol (B147092) with a tert-butylating agent and a brominating agent in a sequential, one-pot process would represent a significant improvement in efficiency and a reduction in waste.
Integration into Flow Chemistry Systems for Continuous Production
The synthesis of this compound is well-suited for adaptation to flow chemistry systems. Continuous processing offers numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability.
A potential flow chemistry setup could involve pumping a stream of 9-bromononan-1-ol and a suitable base through a heated reactor coil, followed by the introduction of a tert-butylating agent at a specific junction. The reaction mixture would then pass through another reactor coil to ensure complete conversion before in-line purification, for instance, using scavenger resins to remove unreacted reagents and byproducts.
The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry can lead to higher yields and purities. Furthermore, the small reactor volumes inherent to flow systems minimize the risks associated with handling reactive intermediates. The development of a fully automated, continuous production process for this compound would be a significant step towards its industrial viability.
Exploration of Bio-Inspired Transformations
Nature offers a vast array of enzymatic and microbial systems that can catalyze chemical transformations with high selectivity and under mild conditions. Future research could explore the potential of bio-inspired methods for the synthesis of this compound.
One possibility is the use of halogenating enzymes (halogenases) to selectively brominate the terminal position of a nonane (B91170) derivative that already contains the tert-butoxy (B1229062) group. This would offer a highly specific and environmentally friendly alternative to traditional chemical bromination methods.
Alternatively, the enzymatic etherification of 9-bromononan-1-ol could be investigated. While enzymes that catalyze the formation of tert-butyl ethers are not common, protein engineering and directed evolution could be employed to develop a biocatalyst with the desired activity. The use of whole-cell biocatalysts could also be explored, potentially offering a cost-effective and sustainable production route.
Development of Novel Derivatives with Enhanced Reactivity or Specific Applications
The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of novel derivatives with tailored properties. The bromo group serves as a versatile handle for a wide range of nucleophilic substitution and coupling reactions, while the tert-butoxy group can act as a bulky, lipophilic moiety or a protecting group that can be cleaved under acidic conditions.
Future research should focus on creating a library of derivatives by reacting this compound with various nucleophiles. For example, reaction with azides would yield azido-nonane derivatives, which are precursors to amines or can be used in "click" chemistry. Reaction with thiols would produce thioethers, and reactions with various carbon nucleophiles could be used to extend the carbon chain.
Furthermore, the development of derivatives with enhanced reactivity could be explored. For instance, conversion of the bromide to an iodide or a tosylate would create a better leaving group, facilitating subsequent nucleophilic substitution reactions.
The specific applications of these novel derivatives would depend on the nature of the introduced functional group. Potential applications could range from the development of new surfactants and liquid crystals to the synthesis of biologically active molecules and functional polymers. The systematic exploration of the chemical space around the this compound core holds significant promise for the discovery of new materials and chemical entities.
Q & A
Basic: What spectroscopic methods are used to confirm the structure of 1-bromo-9-(tert-butoxy)nonane?
Answer:
Key techniques include 1H/13C NMR for identifying the tert-butoxy group (δ ~1.2 ppm for tert-butyl protons) and bromine’s deshielding effects on adjacent carbons. IR spectroscopy verifies C-O (tert-butoxy, ~1100 cm⁻¹) and C-Br (~600 cm⁻¹) bonds. Mass spectrometry (EI or ESI) confirms molecular weight (e.g., calculated 293.24 g/mol) and fragmentation patterns. Compare experimental data with computed properties from databases like PubChem .
Advanced: How can competing reaction pathways during synthesis be minimized?
Answer:
Optimize reaction conditions:
- Temperature control (e.g., low temps to suppress elimination).
- Use sterically hindered bases (e.g., DBU) to favor SN2 over E2.
- Protection/deprotection strategies for the tert-butoxy group to prevent side reactions.
Radical cyclization approaches (as in spirocyclic systems ) or tert-butoxypropane synthesis methodologies provide frameworks for selectivity. Monitor intermediates via TLC/GC-MS to track pathway deviations.
Basic: What are common impurities in synthesized this compound, and how are they identified?
Answer:
Typical impurities include:
- Unreacted starting materials (e.g., 9-(tert-butoxy)nonanol).
- Elimination byproducts (e.g., alkenes from dehydrohalogenation).
- Oxidation products (e.g., ketones if tert-butoxy groups degrade).
Use HPLC/GC for separation and 1H NMR to detect alkene protons (δ 5–6 ppm) or carbonyl signals (δ ~210 ppm in 13C NMR). Reference PubChem impurity profiles for analogous brominated compounds .
Advanced: How does the tert-butoxy group influence nucleophilic substitution kinetics?
Answer:
The steric bulk of the tert-butoxy group slows SN2 reactions by hindering backside attack, favoring SN1 mechanisms in polar solvents. However, the electron-donating effect of the tert-butoxy group stabilizes carbocation intermediates in SN1. Kinetic studies using Eyring plots (varying temperature/polarity) can quantify these effects. Compare with tert-butoxypropane reactivity or bicyclic ether systems .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (bromine vapors).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere (argon) and amber glass to prevent light-induced degradation.
Refer to SDS guidelines for brominated alkanes , emphasizing first-aid measures for skin/eye contact.
Advanced: How can computational methods predict thermodynamic stability?
Answer:
- Density Functional Theory (DFT) calculates bond dissociation energies (C-Br: ~70 kcal/mol) and torsional strain in the nonane chain.
- Molecular Dynamics (MD) simulates solvent interactions (e.g., in hexane/water mixtures ).
- Compare computed vs. experimental enthalpies of mixing (e.g., from calorimetry data for nonane derivatives ).
Basic: Which analytical techniques assess purity?
Answer:
- Elemental Analysis (C, H, Br) to verify stoichiometry.
- Melting/Boiling Points (e.g., 100–101°C at 15 mmHg for similar bromoalkenes ).
- Chiral HPLC if stereoisomers are present (unlikely for this achiral compound).
Advanced: Designing kinetic studies to probe degradation pathways
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
